molecular formula C17H21NO3 B600826 Dihydronarwedine CAS No. 21041-10-1

Dihydronarwedine

Cat. No. B600826
CAS RN: 21041-10-1
M. Wt: 287.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydronarwedine is an alkaloid that is found in plants of the genus Stephania. It has been extensively studied for its potential therapeutic properties. In recent years, there has been a growing interest in dihydronarwedine due to its diverse range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Scientific Research Applications

  • Antineoplastic Properties : Dihydronarwedine, synthesized from narciclasine, has been identified as a strong inhibitor of cancer cell growth. This synthesis offers significant antineoplastic leads, particularly in its ability to hinder the proliferation of various cancer cell lines, including acute myeloid leukemia (AML) (Pettit et al., 2009).

  • Selective Cytotoxicity : Studies have shown that dihydronitidine, a compound closely related to Dihydronarwedine, exhibits selective cytotoxicity towards certain cancer cells. For example, it was found to be specifically toxic to human lung adenocarcinoma cells through the induction of apoptosis (Iwasaki et al., 2006).

  • Synthetic Approaches : The first enantioselective total synthesis of (-)-trans-Dihydronarciclasine has been achieved, starting from vanillin. This synthesis provides a facile access to this biologically active alkaloid and opens doors to further pharmacological studies (Varró et al., 2017).

  • Mechanism of Action in AML : In acute myeloid leukemia cells, (±) trans‐Dihydronarciclasine has been shown to inhibit cell proliferation via apoptosis and cell cycle arrest. This mechanism involves the modulation of key proteins involved in the cell cycle and apoptosis pathways (Kim et al., 2012).

  • Structure-Activity Relationship (SAR) : A study on the SAR of (±)-trans-dihydronarciclasine and its derivatives revealed that certain structural features are crucial for their antiproliferative activity. The presence of a hydroxy group at a specific position and a rigid 1,3-benzodioxole scaffold were found to be essential (Varró et al., 2019).

properties

IUPAC Name

(1R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,14H,5-10H2,1-2H3/t14?,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQNQEIAGBZCBL-JRZJBTRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCC(=O)CC2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CCC(=O)CC2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro Galantaminone

Citations

For This Compound
7
Citations
DHR Barton, GW Kirby - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
N-(3-H ydroxy-4-methox yphen yl)-N-methyl-4-hydroxyphene thylamine, the theoretical biogenetic precursor of the alkaloid narwedine, has been synthesised. Oxidation of this diphenol …
Number of citations: 164 pubs.rsc.org
K Herke, L Hazai, Z Dubrovay, V Hada, Z Santa… - …, 2011 - researchgate.net
… The object of this work was the synthesis of the demethoxy derivative of dihydronarwedine, namely demethoxy-lycoraminone (8) from the intermediates 9 and 10 previously prepared. …
Number of citations: 1 www.researchgate.net
E Kohelová, J Maříková, J Korábečný, D Hulcová… - Bioorganic …, 2021 - Elsevier
Twenty known Amaryllidaceae alkaloids of various structural types, and one undescribed alkaloid of narcikachnine-type, named narcieliine (3), have been isolated from fresh bulbs of …
Number of citations: 33 www.sciencedirect.com
O Hoshino - The alkaloids, 1998 - books.google.com
… The modified Pictet-Spengler reaction of 296 with paraformaldehyde in CF3CO2H in dichloroethane led to (+)-oxodihydronarwedine (297), whose reduction with LiAlH4 in boiling THF …
Number of citations: 208 books.google.com
HO Me - Reason And Imagination: Reflections On Research In …, 1996 - books.google.com
… In order to synthesise this compound in optically active form we reduced (–)-dihydronarwedine (lycoraminone*) by the Ponndorf–Meerwein procedure, obtaining, as the major product, a …
Number of citations: 0 books.google.com
K Herke - 2011 - repozitorium.omikk.bme.hu
… Similarly, reduction of lycoraminone (7) (dihydronarwedine) results … The object of this work was the synthesis of the demethoxy derivative of dihydronarwedine, namely …
Number of citations: 0 repozitorium.omikk.bme.hu
H Klára - Budapest University of Technology …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.